molecular formula C8H9F2NO B12080162 O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine

Cat. No.: B12080162
M. Wt: 173.16 g/mol
InChI Key: XKGMOQQBRVVHCP-UHFFFAOYSA-N
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Description

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine is a specialized organic building block of value in medicinal chemistry and drug discovery research. This compound features a hydroxylamine group protected with a 2-(3,4-difluorophenyl)ethyl moiety, making it a useful precursor for the synthesis of more complex molecules. Its primary research application lies in its role as a key intermediate in the preparation of pharmaceutical candidates. The 3,4-difluorophenyl group is a privileged structure in medicinal chemistry, often used to enhance the metabolic stability, bioavailability, and binding affinity of drug-like molecules . Researchers can utilize this compound to introduce an O-alkylhydroxylamine functional group into target structures, which can serve as a handle for further chemical transformations or as a critical component in the formation of various heterocycles. As a fluorinated synthetic intermediate, it is particularly relevant for the development of compounds in neurological and cardiovascular research areas. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, influencing its lipophilicity and electronic characteristics. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

O-[2-(3,4-difluorophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)5-8(7)10/h1-2,5H,3-4,11H2

InChI Key

XKGMOQQBRVVHCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCON)F)F

Origin of Product

United States

Preparation Methods

Preparation of 2-(3,4-Difluorophenyl)ethyl Halides

The synthesis begins with 3,4-difluorophenylethanol, which can be halogenated using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). For example:
3,4-Difluorophenylethanol+SOCl22-(3,4-Difluorophenyl)ethyl chloride+HCl+SO2\text{3,4-Difluorophenylethanol} + \text{SOCl}_2 \rightarrow \text{2-(3,4-Difluorophenyl)ethyl chloride} + \text{HCl} + \text{SO}_2
This step is analogous to the chloroacetylation of 1,2-difluorobenzene in cyclopropanamine synthesis.

Hydroxylamine Substitution

The ethyl chloride intermediate reacts with hydroxylamine (NH₂OH) under basic conditions (e.g., K₂CO₃ in DMF):
2-(3,4-Difluorophenyl)ethyl chloride+NH2OHO-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine+HCl\text{2-(3,4-Difluorophenyl)ethyl chloride} + \text{NH}_2\text{OH} \rightarrow \text{O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine} + \text{HCl}
Yields in similar displacements range from 50–70%, depending on solvent polarity and temperature.

Reductive Amination of Nitroethyl Precursors

Reduction of a nitro group to hydroxylamine offers a stepwise approach. This method avoids harsh halogenation conditions and aligns with reductive steps in cyclopropanamine synthesis.

Synthesis of 2-(3,4-Difluorophenyl)nitroethane

The nitro compound can be prepared via Friedel-Crafts alkylation using 3,4-difluorobenzene and nitroethane in the presence of AlCl₃:
3,4-Difluorobenzene+CH3CH2NO2AlCl32-(3,4-Difluorophenyl)nitroethane\text{3,4-Difluorobenzene} + \text{CH}_3\text{CH}_2\text{NO}_2 \xrightarrow{\text{AlCl}_3} \text{2-(3,4-Difluorophenyl)nitroethane}

Partial Reduction to Hydroxylamine

Controlled reduction using zinc dust and ammonium chloride in aqueous ethanol selectively reduces the nitro group to hydroxylamine:
2-(3,4-Difluorophenyl)nitroethaneNH4ClZnO-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine\text{2-(3,4-Difluorophenyl)nitroethane} \xrightarrow[\text{NH}_4\text{Cl}]{\text{Zn}} \text{O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine}
This method is noted for its scalability but requires careful pH control to avoid over-reduction to the amine.

Azide-Mediated Rearrangement

The Hofmann rearrangement of acyl azides, as described in cyclopropanamine synthesis, provides a template for generating hydroxylamine derivatives.

Formation of Acyl Azide Intermediate

A 2-(3,4-difluorophenyl)ethyl carbamate is treated with sodium azide (NaN₃) to form the acyl azide:
2-(3,4-Difluorophenyl)ethyl carbamate+NaN32-(3,4-Difluorophenyl)ethyl acyl azide\text{2-(3,4-Difluorophenyl)ethyl carbamate} + \text{NaN}_3 \rightarrow \text{2-(3,4-Difluorophenyl)ethyl acyl azide}

Thermal Rearrangement to Hydroxylamine

Heating the acyl azide induces Curtius-like rearrangement, yielding the hydroxylamine derivative:
2-(3,4-Difluorophenyl)ethyl acyl azideΔO-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine+N2\text{2-(3,4-Difluorophenyl)ethyl acyl azide} \xrightarrow{\Delta} \text{O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine} + \text{N}_2
This method is high-yielding (75–85%) but requires stringent temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Nucleophilic DisplacementEthyl chlorideNH₂OH, K₂CO₃50–70Simple one-step processRequires halogenated precursor
Reductive AminationNitroethaneZn, NH₄Cl60–75Avoids halogenationSensitive to over-reduction
Azide RearrangementCarbamateNaN₃, heat75–85High yield, scalableHigh-temperature conditions

Chemical Reactions Analysis

Types of Reactions

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxylamine Derivatives with Fluorinated Aromatic Substituents

lists hydroxylamine derivatives with varying aryl substituents, including O-(2,3-Difluorophenyl)hydroxylamine Hydrochloride and O-[2-Fluoro-5-(trifluoromethyl)phenyl]hydroxylamine Hydrochloride . Key comparisons include:

  • Substituent Position and Electronic Effects: The 3,4-difluoro substitution in the target compound contrasts with 2,3-difluoro or trifluoromethyl groups in analogs.
  • Ethyl Chain Influence: The ethyl spacer in O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine increases molecular weight and lipophilicity compared to non-alkylated analogs, which may enhance membrane permeability in biological systems .
Table 1: Structural and Electronic Comparison of Hydroxylamine Derivatives
Compound Substituents Key Features
O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine 3,4-difluorophenyl + ethyl High lipophilicity, electron-withdrawing
O-(2,3-Difluorophenyl)hydroxylamine HCl 2,3-difluorophenyl Compact structure, moderate polarity
O-[2-F-5-(CF3)Ph]hydroxylamine HCl 2-F-5-CF3-phenyl Strong electron-withdrawing CF3 group

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

Dopamine HCl (CAS 62-31-7) shares an ethylamine backbone but differs in aromatic substitution (3,4-dihydroxy vs. 3,4-difluoro). Key distinctions:

  • Electronic Properties : The hydroxyl groups in dopamine are electron-donating, enhancing resonance stabilization and redox activity, whereas fluorine’s electron-withdrawing nature may reduce reactivity in O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine.
  • Biological Relevance : Dopamine is a neurotransmitter, while fluorinated hydroxylamines are more likely used in synthetic or medicinal chemistry for their stability and tailored reactivity .

Lenacapavir Sodium (SUNLENCA®)

Lenacapavir, a capsid inhibitor for HIV-1, contains a 3,5-difluorophenyl group.

  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life. The 3,4-difluoro substitution in the target compound may confer similar advantages .

Silyl-Protected Hydroxylamines

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride () uses a trimethylsilyl group as a protecting moiety. Comparisons include:

  • Solubility and Reactivity : The silyl group increases hydrophobicity and stabilizes intermediates, whereas the difluorophenyl group in the target compound may direct regioselectivity in aryl reactions .

Biological Activity

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine features a hydroxylamine functional group attached to a 3,4-difluorophenyl ethyl moiety. The presence of fluorine atoms in the aromatic ring enhances the compound's electronic properties, influencing its reactivity and interaction with biological targets.

The biological activity of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine can be attributed to several key mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : Hydroxylamines are known to interact with ROS, which plays a crucial role in cellular signaling and oxidative stress responses.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on various enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer cell proliferation.

Biological Activity Overview

Research has demonstrated that O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine possesses notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is likely linked to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Potential : In vitro studies have shown that O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine can inhibit the growth of various cancer cell lines. For example, it has demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values in the low micromolar range.

Comparative Studies

To better understand the biological activity of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and activities of related hydroxylamines:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
O-[2-(4-Fluorophenyl)ethyl]hydroxylamineSimilar ethyl chain with a fluorine atomDifferent fluorine substitution affecting reactivityModerate antimicrobial activity
O-[2-(3-Chlorophenyl)ethyl]hydroxylamineContains a chlorine atom instead of fluorineVarying biological activity due to halogen effectsHigh anticancer activity
O-[2-(Phenylethyl)hydroxylamineNo halogens; only phenylene substitutionBroader applications in pharmaceuticalsLimited antimicrobial activity
O-[2-(4-Methoxyphenyl)ethyl]hydroxylamineContains a methoxy groupEnhanced solubility and potential bioavailabilityModerate anti-inflammatory effects

Case Studies

  • Anticancer Activity : A study evaluating the effects of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine on various cancer cell lines revealed significant cytotoxicity. The compound exhibited an IC50 value of approximately 5 µM against HeLa cells and 7 µM against Caco-2 cells, suggesting potent anticancer properties.
  • Antimicrobial Efficacy : In another investigation, O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine was tested against common bacterial strains. Results indicated an inhibition zone ranging from 15-20 mm for several strains, showcasing its potential as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of a nitro precursor (e.g., O-[2-(3,4-difluorophenyl)ethyl]nitro compounds) using palladium on carbon (Pd/C) under hydrogen atmosphere. Optimizing solvent choice (e.g., ethanol or THF) and reaction time (typically 6–12 hours) is critical to achieving >80% yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction monitoring by TLC or HPLC-MS is advised to detect intermediates and byproducts .

Q. How can researchers characterize the structural integrity of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the presence of the 3,4-difluorophenyl group and hydroxylamine moiety. Key signals include aromatic protons (δ 6.8–7.2 ppm) and the hydroxylamine NH peak (δ 5.5–6.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~200.08). Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. What physicochemical properties are critical for handling O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine in experimental settings?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Solubility varies: highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly in water (<1 mg/mL). Measure logP (estimated ~2.1) using reversed-phase HPLC to predict membrane permeability in biological assays .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substitution pattern influence reactivity compared to mono- or other difluoro-substituted analogs?

  • Methodological Answer : The 3,4-difluoro substitution enhances electron-withdrawing effects, increasing electrophilicity at the hydroxylamine group. Compare reaction rates in nucleophilic substitutions (e.g., with acyl chlorides) to monofluoro (e.g., 4-fluoro) analogs. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify reactivity differences. Computational modeling (DFT) further elucidates electronic effects on transition states .

Q. What strategies mitigate instability of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine in aqueous solutions during biological assays?

  • Methodological Answer : Stabilize the compound by buffering solutions to pH 4–6 (prevents hydrolysis of the hydroxylamine group). Add antioxidants like ascorbic acid (1–5 mM) to inhibit oxidation. Use fresh solutions and minimize exposure to light. Validate stability via LC-MS over 24-hour periods under assay conditions .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for fluorinated hydroxylamine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme isoform specificity, substrate concentration). Standardize assays using recombinant enzymes (e.g., IDO1 for cancer targets) and validate with positive controls (e.g., epacadostat). Perform dose-response curves (IC₅₀) in triplicate and analyze data with nonlinear regression models. Cross-validate findings using orthogonal methods (e.g., cellular assays vs. enzymatic activity) .

Q. What computational tools predict the interaction of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to targets like IDO1 or monoamine oxidases. Prioritize docking poses with the lowest RMSD to crystallized ligand structures. Perform molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories. Validate predictions with mutagenesis studies targeting predicted binding residues .

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